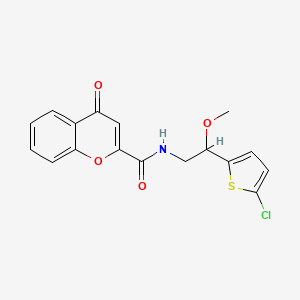

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4S/c1-22-14(15-6-7-16(18)24-15)9-19-17(21)13-8-11(20)10-4-2-3-5-12(10)23-13/h2-8,14H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFABXQEFGKMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

Synthesis of 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid using reagents like thionyl chloride.

Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyethanol: This step involves the reaction of 5-chlorothiophene-2-carboxylic acid with methanol in the presence of a catalyst.

Coupling with 4-oxo-4H-chromene-2-carboxylic acid: The final step involves coupling the intermediate with 4-oxo-4H-chromene-2-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the chromene moiety can be reduced using reducing agents such as sodium borohydride (NaBH4).

Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

Reduction: NaBH4 in methanol at 0°C to room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Applications

The compound exhibits promising anticancer properties, primarily due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Research indicates that derivatives of chromene compounds can effectively target tubulin polymerization, leading to cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | MCF-7 | 5.21 | Apoptosis induction |

| 4b | HeLa | 3.53 | Tubulin inhibition |

| 4c | A549 | 0.75 | Cell cycle arrest |

A recent study demonstrated that N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide induced apoptosis through caspase activation and significantly inhibited the proliferation of breast cancer cells, highlighting its potential as an anticancer agent.

Antimicrobial Activity

The compound also shows significant antimicrobial activity, particularly against various bacterial strains. The presence of the thiazole moiety enhances its antibacterial properties.

Table 2: Antimicrobial Activity

| Compound | Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | Staphylococcus aureus | 32 µg/mL |

| 5b | Candida albicans | 16 µg/mL |

Studies have reported that similar compounds with thiazole rings exhibit strong inhibitory effects against resistant strains, suggesting that this compound could be effective in treating infections caused by these pathogens.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties as well. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases. This activity suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Case Studies

Several case studies provide insights into the efficacy of this compound:

- Anticancer Efficacy Study : A preclinical study evaluated the compound's effects on breast cancer cell lines, revealing that it induced apoptosis through caspase activation and significantly inhibited cell growth.

- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of related thiazole-containing compounds against both Gram-positive and Gram-negative bacteria, demonstrating strong efficacy against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the chromene and thiazole scaffolds can enhance potency and selectivity against target cells.

Key Findings:

- Thiazole Substitution : Methyl substitution on the thiazole ring has been shown to increase cytotoxicity.

- Chromene Modifications : Alterations at the carboxamide position influence both anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could engage in π-π interactions with aromatic amino acids, while the chromene moiety might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Differences

The compound’s uniqueness lies in its 5-chlorothiophene and methoxyethyl substituents. Below is a comparative analysis with analogous coumarin carboxamides:

Key Observations :

- The methoxyethyl side chain may improve solubility relative to bulkier substituents (e.g., trifluoromethylphenyl in ’s compound) .

Physicochemical Properties

Note: The target compound’s methoxyethyl chain likely reduces crystallinity, improving bioavailability relative to purely aromatic analogs .

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chromene core , which is known for its diverse biological activities. The presence of the 5-chlorothiophen-2-yl and methoxyethyl substituents contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClN₂O₃S |

| Molecular Weight | 300.77 g/mol |

| CAS Number | 2034403-78-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways associated with inflammation and cancer.

Anticancer Activity

Research has indicated that chromene derivatives possess significant anticancer properties. In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in glioma cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study, it was found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The percentage inhibition of cytokine production was comparable to established anti-inflammatory drugs .

Case Studies

- Cytotoxicity in Glioma Cells : A study investigated the cytotoxic effects of the compound on glioma cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that it could be further developed as a therapeutic agent for glioblastoma .

- Antimicrobial Testing : Another research focused on the antimicrobial efficacy of the compound against various pathogens. It was found to have an MIC (Minimum Inhibitory Concentration) comparable to traditional antibiotics, highlighting its potential as an alternative treatment option .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo... | High | Moderate | Significant |

| N-(4-methyl-2-oxo-2H-chromen-7-yl)-phenylacetamide | Moderate | High | Moderate |

| 5-Amino-coumarin derivatives | High | Low | High |

Q & A

Q. What are the recommended synthetic routes for N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-oxo-4H-chromene-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions. A plausible route includes:

Chromene core formation : Condensation of salicylaldehyde derivatives with active methylene compounds under acidic conditions to form the 4-oxo-4H-chromene scaffold.

Carboxamide coupling : Reaction of the chromene-2-carboxylic acid with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine using coupling agents like EDCl/HOBt in anhydrous DMF.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of analytical techniques:

Q. What solvents are suitable for dissolving this compound, and how can solubility be optimized?

Methodological Answer: The compound’s solubility is influenced by its chlorothiophene and chromene moieties. Recommended approaches:

- Polar aprotic solvents : DMSO or DMF (ideal for stock solutions).

- Co-solvent systems : Ethanol/water (1:1) for biological assays.

- Experimental determination : Use UV-Vis spectroscopy to measure solubility limits in PBS (pH 7.4) at 25°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystal growth : Slow evaporation from ethanol/chloroform (3:1) at 4°C.

- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL-2018 for structure solution and validation (e.g., R-factor < 0.05). Key parameters include bond angles around the methoxyethyl group and planarity of the chromene ring .

Q. What strategies can address contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response standardization : Use a uniform assay protocol (e.g., MTT assay for cytotoxicity, 48h incubation).

- Metabolic stability testing : Evaluate hepatic microsomal stability (human/rat) to rule out false negatives.

- Structural analogs : Compare activity with derivatives lacking the 5-chlorothiophen-2-yl group to isolate pharmacophore contributions .

Q. How can computational modeling predict SAR for this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on interactions between the chlorothiophene ring and hydrophobic pockets.

- QSAR models : Train models with descriptors like LogP, polar surface area, and H-bond acceptors/donors. Validate with IC data from cytotoxicity assays .

Q. What are the key considerations for toxicity profiling in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.